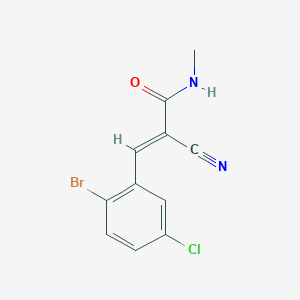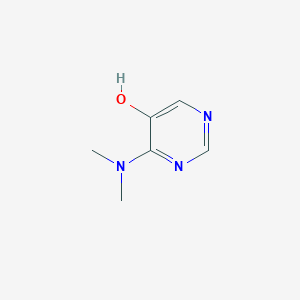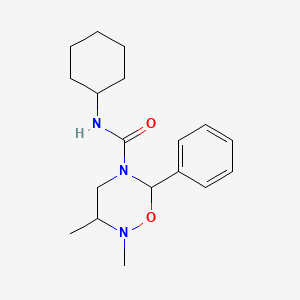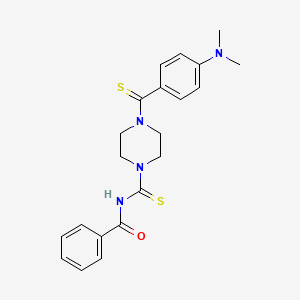![molecular formula C18H13Br2NO B2864438 9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine CAS No. 865658-91-9](/img/structure/B2864438.png)
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Scientific Research Applications
Anticancer Activity
Acridine derivatives, including “9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine”, have shown significant potential in cancer treatment . Their unique planar ring structure allows them to act as DNA intercalators , inhibiting topoisomerase or telomerase enzymes . This interaction with DNA and related enzymes is primarily responsible for their mode of action against cancer .
Antimicrobial Activity
Acridine derivatives have demonstrated antimicrobial properties . They have been used as effective disinfectants and anti-bacterials . The planar form of these compounds allows for intercalation into double-stranded DNA, which can disrupt the function of bacterial cells .
Antiviral Activity
Acridine derivatives have also shown antiviral activities . Their ability to interact with DNA and inhibit certain enzymes can potentially disrupt the life cycle of viruses .
Alzheimer’s Disease Treatment
Acridine derivatives have been found to be effective inhibitors of acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter. This property makes them potential candidates for the treatment of Alzheimer’s disease .
Antiparasitic Activity
Acridine derivatives have demonstrated antiparasitic properties . Their ability to interact with DNA and inhibit certain enzymes can potentially disrupt the life cycle of parasites .
Industrial Applications
Beyond their medicinal applications, acridine derivatives have found significant use in industries such as organoelectronics, photophysics, and material sciences . They are used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies .
Mechanism of Action
Target of Action
Acridine derivatives, which this compound is a part of, are known to interact with dna .
Mode of Action
Acridine derivatives are known to intercalate into double-stranded dna . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .
Biochemical Pathways
The unwinding of the dna helical structure due to the intercalation of acridine derivatives can impact biological processes involving dna and related enzymes .
Result of Action
The intercalation of acridine derivatives into dna can lead to changes in the structure of the dna, which can impact various biological processes .
properties
IUPAC Name |
9,11-dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2NO/c1-22-16-4-2-3-14-13(16)6-5-10-7-11-8-12(19)9-15(20)18(11)21-17(10)14/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVWJIGWQLAJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=CC4=CC(=CC(=C4N=C32)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2864358.png)

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2864362.png)
![diethyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2864363.png)

![7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2864369.png)
![3-(2-(2-chloro-6-fluorophenyl)acetamido)-N-(4-ethoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2864370.png)


![rac-tert-butyl (3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2864373.png)

